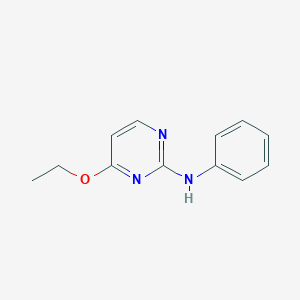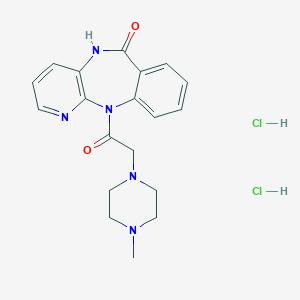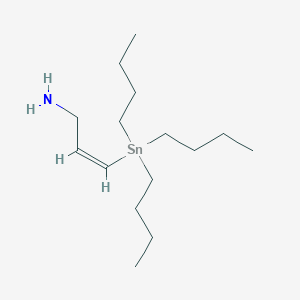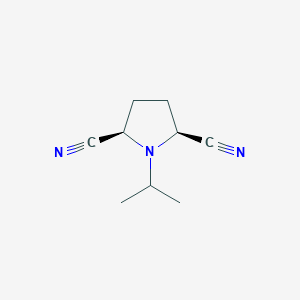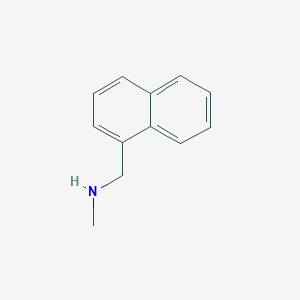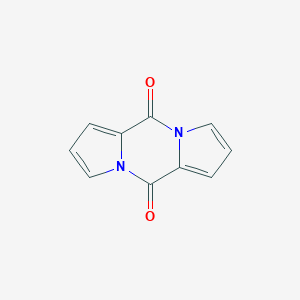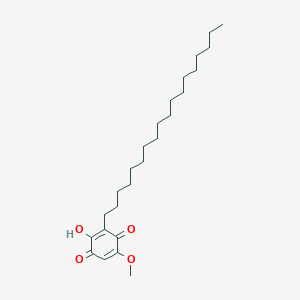
Irisoquin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Irisoquin is a natural product that has been recently identified as a potent inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner MAX. This interaction is crucial for the development of various cancers, and thus, the inhibition of c-Myc/MAX interaction has emerged as a promising strategy for cancer treatment. Irisoquin has also been shown to possess other pharmacological activities, such as anti-inflammatory, antifungal, and antibacterial effects.
Wissenschaftliche Forschungsanwendungen
Alkylated Benzoquinones in Iris Kumaonensis
Irisoquin, along with other novel alkylated p-Benzoquinones, was identified in Iris kumaonensis. These compounds were characterized through extensive spectroscopic analysis, contributing to the understanding of the chemical composition of this plant species (Mahmood, Kaul, & Jirovetz, 2002).
Cytotoxic Constituent of Iris Missouriensis
Irisoquin, a component of Iris missouriensis, has been identified for its cytotoxic activity against cultured KB and P-388 cells. This discovery is significant for exploring potential cancer treatments and understanding the plant's chemical properties (Wong, Pezzuto, Fong, & Farnsworth, 1985).
Antitumour Agent Irisquinone Synthesis
A high-yielding synthesis method for irisquinone, an antitumour agent, has been developed. Irisquinone, derived from Iris pallasi seeds used in Chinese medicine, shows effectiveness against various cancer types. This research aids in exploring its potential for cancer treatment (Hadfield, McGown, & Butler, 2000).
Synthesis for Potential Radiosensitizer
Irisquinone was synthesized to investigate its use as a potential radiosensitizer. This study contributes to understanding its potential in enhancing the effectiveness of radiation therapy in cancer treatment (Michalak et al., 1989).
Antitumor Action and Toxicity Study
Research on irisquinone's antitumor properties and toxicity revealed its effectiveness against various cancer types in mice, suggesting its potential in cancer therapy. This study provides insights into its therapeutic application and safety profile (Li et al., 1981).
Irisquinone in Traditional Medicine
Irisquinone, extracted from Iris species, has been used in traditional medicine for treating cancer, inflammation, and infections. The study of its chemical constituents and biological activities contributes to understanding its therapeutic potential and applications in alternative medicine (Yang et al., 2013).
Eigenschaften
CAS-Nummer |
101339-26-8 |
|---|---|
Produktname |
Irisoquin |
Molekularformel |
C25H42O4 |
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
2-hydroxy-5-methoxy-3-octadecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C25H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24(27)22(26)20-23(29-2)25(21)28/h20,27H,3-19H2,1-2H3 |
InChI-Schlüssel |
VOJSRSKBOJBZEK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O |
Andere CAS-Nummern |
101339-26-8 |
Synonyme |
2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone irisoquin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



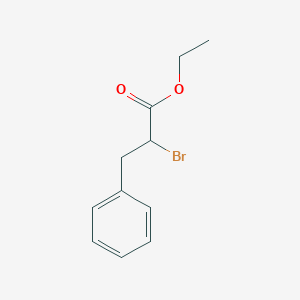
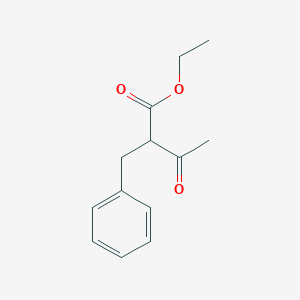
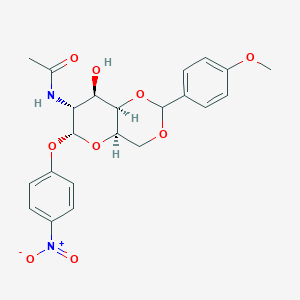
![1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione](/img/structure/B18234.png)
![2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol](/img/structure/B18236.png)
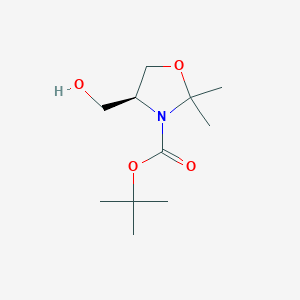
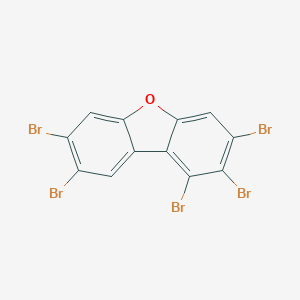
![1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one](/img/structure/B18239.png)
